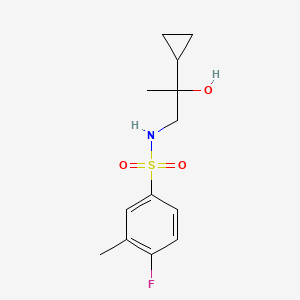

N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide

Description

N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a fluoro group at position 4, a methyl group at position 3, and a 2-cyclopropyl-2-hydroxypropyl side chain. This compound’s structure combines aromatic sulfonamide functionality with a cyclopropyl-hydroxyalkyl moiety, which may confer unique physicochemical properties, such as enhanced solubility due to the hydroxyl group and steric effects from the cyclopropane ring.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO3S/c1-9-7-11(5-6-12(9)14)19(17,18)15-8-13(2,16)10-3-4-10/h5-7,10,15-16H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJBGILXPUMOLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(C2CC2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

Hydroxypropyl Group Addition: The hydroxypropyl group is usually added via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxypropyl moiety.

Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The fluoro substituent can be replaced by other nucleophiles in a substitution reaction.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Sulfonamide Derivatives with Fluorinated Aromatic Rings

Compound 1 : N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide (CAS 27791147118-37-4, )

- Structural Similarities : Contains a fluorinated aromatic ring and sulfonamide group.

- Key Differences : The pyrimidine ring and isopropyl substituent introduce greater steric bulk compared to the simpler benzenesulfonamide core of the target compound. The formyl group may enhance reactivity in nucleophilic environments.

- Functional Implications : Pyrimidine-based sulfonamides often exhibit improved binding affinity in kinase inhibitors due to planar aromaticity, but reduced solubility compared to hydroxypropyl-substituted analogs .

Compound 2 : 5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide (CAS 872868-48-9, )

- Structural Similarities : Fluorinated aromatic system and methyl substitution.

- The oxadiazole ring may enhance metabolic stability.

- Functional Implications : Carboxamides with oxadiazole substituents are often explored for antimicrobial activity, whereas sulfonamides are more commonly associated with enzyme inhibition .

Cyclopropyl-Containing Analogs

Compound 3: N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide (CAS 874401-04-4, )

- Structural Similarities : Cyclopropyl group and fluorinated aromatic system.

- Key Differences: Acetamide backbone instead of sulfonamide; phenoxy group introduces ether linkages.

- However, the absence of a sulfonamide may limit interactions with anion-binding enzyme pockets .

Hydroxyalkyl-Substituted Sulfonamides

Compound 4 : N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide (CAS 27790257933-82-7, )

- Structural Similarities : Sulfonamide group and substituted aromatic ring.

- Key Differences : Chloroacetyl group replaces the hydroxypropyl-cyclopropyl chain, introducing electrophilic reactivity.

- Functional Implications : Chloroacetyl derivatives are prone to nucleophilic substitution, which may limit stability in biological systems compared to the hydroxypropyl group’s inertness .

Comparative Data Table

Research Findings and Implications

- Bioactivity : The target compound’s hydroxypropyl-cyclopropyl chain may improve solubility and membrane permeability compared to analogs like Compound 1, which has a rigid pyrimidine core .

- Metabolic Stability: The cyclopropyl group in the target compound and Compound 3 could reduce oxidative metabolism, enhancing plasma half-life relative to non-cyclopropyl analogs .

- SAR Insights : Fluorine at position 4 (target compound) vs. position 2 (Compound 3) may influence electronic effects on the aromatic ring, altering binding to hydrophobic enzyme pockets.

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activity, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological properties, including cytotoxicity, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C13H16FNO3S

- Molecular Weight : 287.34 g/mol

- Functional Groups : Sulfonamide, Fluoro, Hydroxy, Cyclopropyl

Research indicates that compounds similar to this compound often exhibit their biological activity through the inhibition of key enzymes involved in cellular processes. These compounds may target:

- Carbonic Anhydrase : Inhibiting this enzyme can affect tumor growth and proliferation.

- Matrix Metalloproteinases (MMPs) : These are crucial in cancer metastasis; inhibition may prevent the spread of tumors.

Antitumor Activity

Several studies have evaluated the antitumor potential of sulfonamide derivatives. For instance:

- Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells. The compound's IC50 values were found to be in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.2 |

| U87MG (Glioblastoma) | 3.8 |

| A549 (Lung Cancer) | 6.1 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent:

- Inhibition Studies : The compound was tested against various bacterial strains, showing effective inhibition of growth at concentrations ranging from 1 to 10 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 8 |

Case Studies

- Cytotoxicity in Glioblastoma Models : A study involving animal models treated with this compound showed a reduction in tumor size and increased survival rates compared to control groups.

- Synergistic Effects with Other Anticancer Agents : Research indicated that when combined with standard chemotherapeutics like doxorubicin, this compound enhanced the overall cytotoxic effect on cancer cells, suggesting potential for combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.